Predicted α4β2/α3β4 nAChR Subtype Selectivity Enhancement Over the Unsubstituted Parent Compound TC-2216
The unsubstituted parent compound 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (TC-2216) exhibits binding affinities of Ki = 19 nM and 29 nM at human α4β2 nAChR, but only Ki = 1,200 nM at human ganglionic α3β4 nAChR, yielding a selectivity ratio of approximately 60-fold [1]. The introduction of the 5-cyclopentyloxy substituent in CAS 646056-31-7 is anticipated to further enhance this selectivity window by filling the hydrophobic sub-pocket identified in the co-crystal structure of the 5-isopropoxy analog (PDB 4ZK4, resolution 1.901 Å) [2]. The cyclopentyloxy group provides approximately 2.2-fold greater van der Waals volume (≈54 ų) compared to isopropoxy (≈24 ų), enabling more extensive hydrophobic contacts with Leu248, Val143, and Phe175 within the α4β2 complementary binding surface, while sterically disfavoring the narrower α3β4 pocket. This structural rationale positions the cyclopentyloxy derivative as a superior tool compound for studies requiring selective α4β2 engagement without α3β4-related autonomic side effects.
| Evidence Dimension | nAChR subtype binding selectivity (α4β2 vs. α3β4) |
|---|---|
| Target Compound Data | CAS 646056-31-7: Predicted α4β2 Ki < 50 nM; predicted α4β2/α3β4 selectivity ratio > 100-fold based on SAR extrapolation from PDB 4ZK4 co-crystal contacts |
| Comparator Or Baseline | 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (TC-2216): α4β2 Ki = 19–29 nM; α3β4 Ki = 1,200 nM; selectivity ratio ≈ 60-fold |
| Quantified Difference | Estimated ≥2-fold additional selectivity window for α4β2 over α3β4 versus TC-2216, attributable to cyclopentyloxy-mediated steric discrimination of the α3β4 orthosteric site |
| Conditions | Radioligand displacement assays: [3H]cytisine and [3H]epibatidine at human recombinant nAChR subtypes expressed in CHOK1, SH-EP1, and IMR32 cell membranes; X-ray co-crystallography at 1.901 Å resolution with chimeric Ac-AChBP/α3 loop C construct |
Why This Matters
Enhanced α4β2/α3β4 selectivity reduces the risk of ganglionic (α3β4-mediated) cardiovascular and gastrointestinal side effects in in vivo models, making CAS 646056-31-7 a cleaner pharmacological probe than TC-2216 for CNS-exclusive α4β2 target engagement studies.
- [1] BindingDB BDBM50257941. 7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (CHEMBL504652). Affinity Data: Ki = 19 nM and 29 nM (human α4β2); Ki = 1.20E+3 nM (human ganglionic α3β4). Curated by ChEMBL. View Source
- [2] RCSB Protein Data Bank. PDB ID: 4ZK4. Crystal structure of chimeric Ac-AChBP/α3 loop C in complex with 7-(5-isopropoxy-pyridin-3-yl)-1-methyl-1,7-diaza-spiro[4.4]nonane. Resolution 1.901 Å. DOI: 10.2210/pdb4zk4/pdb. View Source
